molecular formula C18H23N3O2S B12238037 N-[1-(4-methanesulfonylphenyl)piperidin-4-yl]-N-methylpyridin-2-amine

N-[1-(4-methanesulfonylphenyl)piperidin-4-yl]-N-methylpyridin-2-amine

Cat. No.: B12238037
M. Wt: 345.5 g/mol
InChI Key: AXMPZGWDQHNAQE-UHFFFAOYSA-N
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Description

N-[1-(4-methanesulfonylphenyl)piperidin-4-yl]-N-methylpyridin-2-amine is a synthetic compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom, which is a crucial building block in medicinal chemistry

Preparation Methods

The synthesis of N-[1-(4-methanesulfonylphenyl)piperidin-4-yl]-N-methylpyridin-2-amine involves several steps. One common synthetic route includes the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.

    Introduction of the Methanesulfonyl Group: The methanesulfonyl group is introduced via sulfonation reactions using reagents like methanesulfonyl chloride.

    Attachment of the Pyridine Moiety: The pyridine moiety is attached through nucleophilic substitution reactions.

    Final Coupling: The final step involves coupling the intermediate compounds to form the desired product.

Industrial production methods often involve optimizing these steps to increase yield and reduce costs. This may include using catalysts, optimizing reaction conditions, and employing continuous flow techniques.

Chemical Reactions Analysis

N-[1-(4-methanesulfonylphenyl)piperidin-4-yl]-N-methylpyridin-2-amine undergoes various chemical reactions, including:

Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

N-[1-(4-methanesulfonylphenyl)piperidin-4-yl]-N-methylpyridin-2-amine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including its effects on various cellular processes.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[1-(4-methanesulfonylphenyl)piperidin-4-yl]-N-methylpyridin-2-amine involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and affecting downstream signaling pathways. The exact molecular targets and pathways involved are subjects of ongoing research .

Comparison with Similar Compounds

N-[1-(4-methanesulfonylphenyl)piperidin-4-yl]-N-methylpyridin-2-amine can be compared with other piperidine derivatives, such as:

The uniqueness of this compound lies in its specific substituents and the resulting properties, which make it a valuable compound for various applications.

Properties

Molecular Formula

C18H23N3O2S

Molecular Weight

345.5 g/mol

IUPAC Name

N-methyl-N-[1-(4-methylsulfonylphenyl)piperidin-4-yl]pyridin-2-amine

InChI

InChI=1S/C18H23N3O2S/c1-20(18-5-3-4-12-19-18)15-10-13-21(14-11-15)16-6-8-17(9-7-16)24(2,22)23/h3-9,12,15H,10-11,13-14H2,1-2H3

InChI Key

AXMPZGWDQHNAQE-UHFFFAOYSA-N

Canonical SMILES

CN(C1CCN(CC1)C2=CC=C(C=C2)S(=O)(=O)C)C3=CC=CC=N3

Origin of Product

United States

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